2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a thiophene ring. The structure includes a 2-methylpropyl (isobutyl) group at position 3 of the pyrimidine-dione scaffold and an N-[4-(propan-2-yl)phenyl]acetamide substituent at position 1.
Properties
Molecular Formula |
C21H25N3O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-13(2)11-24-20(26)19-17(9-10-28-19)23(21(24)27)12-18(25)22-16-7-5-15(6-8-16)14(3)4/h5-10,13-14H,11-12H2,1-4H3,(H,22,25) |
InChI Key |
YGIBCKXJKXUMHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The thieno[3,2-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with carbonyl-containing reagents.
Procedure :
- Starting Material : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1a ) reacts with formamide under reflux (180°C, 6 h) to yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (2a ).
- Modification : Substitution with urea or thiourea derivatives introduces nitrogen functionalities. For example, treatment of 1a with potassium cyanate in acetic acid generates the 2,4-dione structure (2a ) in 71–88% yield.
Key Reaction :
$$
\text{2-Aminothiophene-3-carboxylate} + \text{Formamide} \xrightarrow{\Delta} \text{Thieno[3,2-d]pyrimidine-2,4-dione} \quad
$$
Table 1 : Optimization of Core Synthesis
| Condition | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Formamide | Reflux | 180 | 76–97 |
| Potassium cyanate | Acetic acid | 120 | 71–88 |
| Thiourea | DMF, 170°C | 170 | 65–75 |
Functionalization at Position 1: Acetamide Side Chain Installation
Synthesis of N-(4-Isopropylphenyl)acetamide (Side Chain B)
Procedure :
- Acetylation : React 4-isopropylaniline with acetyl chloride in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 2 h.
- Workup : Neutralize with sodium bicarbonate, extract with DCM, and evaporate to obtain the acetamide.
Yield : 85–90%.
Coupling with the Thienopyrimidine Core
The acetamide side chain is introduced via nucleophilic substitution or Mitsunobu reaction.
Procedure :
- Bromination : Treat 3a with phosphorus oxybromide (POBr₃) in acetonitrile to generate 1-bromo-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (4a ).
- Substitution : React 4a with N-(4-isopropylphenyl)acetamide in the presence of potassium carbonate and catalytic tetrabutylammonium iodide (TBAI) in DMF at 100°C for 24 h.
Key Reaction :
$$
\text{1-Bromo Derivative} + \text{N-(4-Isopropylphenyl)acetamide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} \quad
$$
Yield : 55–60% after flash column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization and Purification
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, 6H, CH(CH₃)₂), 1.95 (s, 3H, COCH₃), 3.20 (m, 1H, CH(CH₃)₂), 4.10 (d, 2H, CH₂CH(CH₃)₂), 7.30–7.60 (m, 4H, Ar-H).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (amide C=O).
Purification Methods
- Recrystallization : Ethanol/water mixture for intermediates.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pyrimidine and thienopyrimidine derivatives reported in the literature. Key comparisons are outlined below:
Table 1: Structural and Bioactivity Comparison
Key Observations:
Chlorinated phenyl derivatives (e.g., ) may exhibit higher electrophilicity, influencing reactivity and toxicity profiles.
Bioactivity Trends: Pyrimidinone-thioacetamide derivatives () demonstrate antimicrobial and cytotoxic activities, suggesting that the thioether linkage and aryl substituents are critical for target engagement.
Synthetic Methodologies :
- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, analogous to the K₂CO₃-mediated acetamide formation in .
- Thioacetamide derivatives () are synthesized via thiol-alkylation, whereas MEK inhibitors () require multi-step functionalization of the pyrido[4,3-d]pyrimidine core.
Thermal Stability :
- Higher melting points in dichlorophenyl derivatives () correlate with stronger intermolecular forces (e.g., halogen bonding), whereas the target compound’s isopropyl group may reduce crystallinity.
Biological Activity
The compound 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide , also known as N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide, is a thieno[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 371.46 g/mol. It features a thieno[3,2-d]pyrimidine core structure, which is significant for its diverse biological activities. The presence of substituents such as the 3-methylphenyl and 2-methylpropyl groups enhances its chemical properties and potential pharmacological applications.
Antitumor Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit promising antitumor properties. For instance, a study highlighted that a closely related compound demonstrated significant antitumor activity against various cancer cell lines including SU-DHL-6 and K562 with IC50 values of 0.55 μM and 1.68 μM respectively . While specific data on the compound is limited, its structural similarity suggests potential efficacy against similar targets.
The biological activity of thieno[3,2-d]pyrimidine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression. The proposed mechanism involves binding to specific active sites on these enzymes, altering their activity and subsequently affecting cellular pathways related to tumor growth and survival .
Structure-Activity Relationship (SAR)
Preliminary SAR studies have shown that modifications on the thieno[3,2-d]pyrimidine scaffold can significantly influence biological activity. For example:
- The introduction of different substituents can enhance solubility and bioactivity.
- Variations in the acetamide group can affect binding affinity to target proteins .
Case Studies
A notable case study involved a series of synthesized thieno[3,2-d]pyrimidine derivatives where one compound demonstrated not only low toxicity (CC50 = 15.09 μM) but also induced apoptosis in cancer cells in a concentration-dependent manner . This highlights the therapeutic potential of compounds within this class.
Comparative Analysis with Related Compounds
To provide further insight into the biological activity of this compound, a comparison with other thieno[3,2-d]pyrimidine derivatives is useful:
| Compound Name | Structure | Antitumor Activity (IC50) | Toxicity (CC50) |
|---|---|---|---|
| Compound 12e | Similar | 0.55 μM (SU-DHL-6) | 15.09 μM |
| N-(4-chlorophenyl)-5-oxo-6-amino-thieno[3,2-d]pyrimidin | Chlorinated variant | Varies by study | Varies by study |
| N-(phenyl)-6-amino-thieno[3,2-d]pyrimidin | Amino substitution | Varies by study | Varies by study |
This table illustrates how structural variations influence both efficacy and safety profiles across related compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves multi-step condensation reactions, starting with functionalized thienopyrimidine and acetamide precursors. For example, reports an 80% yield using controlled temperature (mp 230°C) and solvent conditions (DMSO-d6 for NMR analysis). Optimization can leverage statistical experimental design (e.g., factorial or response surface methodologies) to identify critical parameters like catalyst loading, solvent polarity, and reaction time .
Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?
- Methodological Answer :
- 1H NMR (e.g., δ 12.50 ppm for NH protons, δ 2.19 ppm for CH3 groups in ) confirms proton environments.
- LC-MS (e.g., m/z 344.21 [M+H]+ in ) validates molecular weight.
- Elemental analysis (e.g., C, N, S percentages in ) ensures purity. Cross-referencing with computational predictions (e.g., PubChem’s InChI data in ) enhances accuracy .
Q. What are the solubility properties of this compound, and how do they influence formulation for in vitro studies?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO) is typical for thienopyrimidine derivatives. Pre-formulation studies should include solubility screening using UV-Vis spectroscopy or HPLC. For poorly soluble analogs, co-solvents (e.g., PEG-400) or nano-emulsion techniques can improve bioavailability .
Advanced Research Questions
Q. How can computational chemistry methods aid in designing derivatives with enhanced biological activity?
- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory) predict electronic properties and reactive sites. Molecular docking against target proteins (e.g., kinases) identifies binding affinities. highlights integrating reaction path search algorithms with experimental validation to prioritize derivatives .
Q. When discrepancies arise between theoretical and experimental elemental analysis data, how should researchers troubleshoot?
- Methodological Answer :
- Re-run analyses to exclude instrumentation errors (e.g., calibration drift).
- Verify sample purity via HPLC or TLC.
- Compare with literature analogs (e.g., reports a 0.02% deviation in sulfur content). Contaminants or incomplete combustion during analysis are common culprits .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- X-ray crystallography (e.g., ’s crystal structures of related acetamides) provides definitive confirmation of molecular geometry.
- 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous proton-carbon correlations.
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization or sulfonation) be experimentally validated?
- Methodological Answer :
- Use isotopic labeling (e.g., deuterated reagents) to track bond formation in intermediates.
- Monitor reaction kinetics via in situ FTIR or Raman spectroscopy.
- Computational transition-state modeling (e.g., using Gaussian software) identifies plausible pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
